2-(thiophen-2-yl)-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
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Description
2-(Thiophen-2-yl)-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a complex organic compound that features a thiophene ring, an imidazole ring, and a trifluoromethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(thiophen-2-yl)-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1
Biological Activity
The compound 2-(thiophen-2-yl)-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiophene ring, an imidazole moiety, and a trifluoromethylbenzyl thioether. The molecular formula is C16H16F3N2S, and its molecular weight is approximately 344.37 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives with imidazole structures have shown promising cytotoxic effects against various cancer cell lines, including:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 (breast cancer) | 1.18 ± 0.14 |
Compound B | HEPG2 (liver cancer) | 0.24 |
Compound C | K562 (leukemia) | 0.96 |
These values suggest that the compound may inhibit cancer cell proliferation effectively compared to established chemotherapeutics .
The biological activity of the compound is believed to be mediated through several mechanisms:
- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit key enzymes involved in cancer cell signaling pathways, such as CDK2 and EGFR .
- Induction of Apoptosis : Research indicates that certain derivatives can induce programmed cell death in cancer cells, enhancing their therapeutic efficacy .
Study 1: Evaluation Against Leukemia Cell Lines
A study conducted by Zhang et al. synthesized a series of imidazole derivatives and evaluated their cytotoxicity against leukemia cell lines (CCRF-CEM and K562). The lead compound exhibited a GI50 value significantly lower than traditional treatments like chlorambucil, indicating its potential as a novel anticancer agent .
Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship revealed that modifications on the thiophene and imidazole rings significantly affected the biological activity of the compounds. For example, introducing electron-withdrawing groups enhanced potency against certain cancer types while maintaining acceptable solubility profiles .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of This compound is crucial for its development as a therapeutic agent:
- Absorption : The presence of lipophilic groups suggests good oral bioavailability.
- Metabolism : Preliminary studies indicate that cytochrome P450 enzymes may play a role in its metabolic pathway.
- Toxicity : Toxicological assessments are necessary to evaluate potential side effects, particularly in long-term exposure scenarios.
Properties
IUPAC Name |
2-thiophen-2-yl-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2OS2/c18-17(19,20)13-5-3-12(4-6-13)11-25-16-21-7-8-22(16)15(23)10-14-2-1-9-24-14/h1-6,9H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFZWJDOVAPPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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